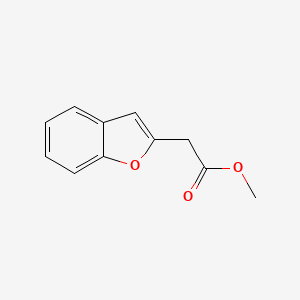

Methyl 2-(benzofuran-2-yl)acetate

概述

描述

Methyl 2-(benzofuran-2-yl)acetate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a benzofuran ring attached to an acetate group, which imparts unique chemical and physical properties to the molecule.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2-(benzofuran-2-yl)acetate can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by esterification. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation or recrystallization, and quality control measures to meet industry standards .

化学反应分析

Types of Reactions: Methyl 2-(benzofuran-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Methyl 2-(benzofuran-2-yl)acetate is a chemical compound with the molecular formula . Research into benzofuran derivatives, including this compound, highlights their potential in various scientific applications, particularly in the development of antifungal agents and in organic synthesis .

Scientific Research Applications

Antifungal Agent Development

- Target Molecules Benzofuranyl acetic acid amides, featuring a benzofuran core, are investigated for their antifungal properties. The amide bond in these molecules is expected to provide stability against hydrolysis and improve water solubility, while the benzofuran core is crucial for activity .

- Synthesis Strategies Two methods for synthesizing benzofuranyl acetic acid are described, using commercially available materials. One method is suitable for producing multigram quantities .

- Biological Activity Benzofuranyl acetic acid amides have demonstrated in vitro activity against Fusarium oxysporum, a significant phytopathogenic fungus .

Organic Synthesis

- Building Blocks Benzofuran derivatives are employed as building blocks in the synthesis of more complex molecules, including natural products .

- Reaction Types Benzofurans can be synthesized via different methods such as Sonogashira coupling-cyclization or rearrangements of methyl ketones . They are also synthesized through reactions involving Claisen rearrangement/oxidative cyclization .

- ** Palladium-Catalyzed Cyclization** Benzofurans can be synthesized using palladium catalysts, which facilitate cyclization reactions under a carbon monoxide atmosphere .

Crystal Structure Analysis

- Molecular Structure The crystal structure of methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate has been determined using X-ray diffraction. The benzofuran unit is essentially planar .

- Intermolecular Interactions Aromatic π–π interactions between benzene rings of neighboring molecules stabilize the crystal structure .

Anticancer Activity

- Chalcone Derivatives Benzofuran-substituted chalcone compounds are being explored as anticancer drugs .

- Microwave-Assisted Synthesis Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been synthesized using microwave-assisted synthesis and evaluated for anticancer activity against human ovarian cancer cell lines .

作用机制

The mechanism of action of methyl 2-(benzofuran-2-yl)acetate involves its interaction with various molecular targets and pathways. The benzofuran ring structure allows the compound to interact with enzymes, receptors, and other biomolecules, leading to its biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate immune responses to exert anti-inflammatory effects .

相似化合物的比较

Methyl 2-(benzofuran-2-yl)acetate can be compared with other benzofuran derivatives such as:

Psoralen: Used in the treatment of skin diseases like psoriasis.

8-Methoxypsoralen: Known for its use in photochemotherapy.

Angelicin: Exhibits similar biological activities and is used in medicinal applications.

Uniqueness: this compound stands out due to its specific ester functional group, which imparts unique chemical reactivity and biological properties. This makes it a versatile compound for various applications in research and industry .

生物活性

Methyl 2-(benzofuran-2-yl)acetate is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case analyses.

Chemical Structure and Properties

This compound features a benzofuran core, which is known for its bioactive potential. The compound's structure can be represented as follows:

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In a study focusing on the synthesis of benzofuranyl acetic acid amides, it was found that derivatives of benzofuran exhibited activity against Fusarium oxysporum, a significant phytopathogen. The study indicated that the introduction of polar functional groups enhanced solubility and stability, contributing to increased antimicrobial efficacy .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Fusarium oxysporum | Moderate activity observed |

Anticancer Properties

Research has highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including K562 cells (a model for chronic myeloid leukemia). The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases .

Case Study: Apoptosis Induction

In a detailed study, this compound derivatives were tested for their ability to induce apoptosis. Results indicated a significant increase in caspase activity after treatment with the compound, suggesting a robust apoptotic effect.

| Time (hours) | Caspase Activity Increase (%) |

|---|---|

| 12 | 26 |

| 48 | 231 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies have reported its ability to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) in K562 cells . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activities of this compound are largely attributed to its ability to interact with cellular pathways involved in inflammation and apoptosis. The benzofuran core plays a crucial role in mediating these effects through:

- Reactive Oxygen Species Generation : Induces oxidative stress leading to apoptosis.

- Caspase Activation : Triggers programmed cell death pathways.

- Cytokine Inhibition : Reduces inflammatory responses.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-(benzofuran-2-yl)acetate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: A common approach involves oxidation of sulfide precursors. For example, methyl 2-(5-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate can be oxidized using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by purification via column chromatography (ethyl acetate) to achieve ~79% yield . Key parameters include:

- Temperature control : Maintaining low temperatures during oxidation minimizes side reactions.

- Solvent choice : Dichloromethane ensures solubility of reactants.

- Purification : Ethyl acetate as the eluent in column chromatography effectively separates polar byproducts.

Q. How can NMR and mass spectrometry (MS) be used to confirm the structure and purity of this compound derivatives?

Methodological Answer:

- 1H NMR : Key signals include aromatic protons (δ 7.1–7.7 ppm), methyl ester groups (δ 3.7 ppm), and methylsulfinyl substituents (δ 3.07 ppm) .

- EI-MS : The molecular ion peak ([M⁺]) at m/z 266 confirms the molecular weight of derivatives like methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate .

- Purity checks : Thin-layer chromatography (TLC) with ethyl acetate (Rf ~0.58) is recommended for monitoring reaction progress .

Q. What safety protocols are critical when handling this compound and its intermediates?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile reagents like dichloromethane .

- Waste disposal : Halogenated solvents (e.g., chloroform) require segregation and professional disposal to prevent environmental contamination .

- Emergency measures : For spills, neutralize acids/bases first, then absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

Methodological Answer: X-ray crystallography reveals planar benzofuran cores (mean deviation: 0.005–0.009 Å) and intermolecular interactions. For example:

- Hydrogen bonding : Carboxyl groups form centrosymmetric dimers via O–H···O bonds (distance ~2.7 Å) .

- π–π stacking : Benzene rings interact at 3.8–3.9 Å distances, stabilizing crystal packing .

- Software tools : SHELXL refines structures using riding models for H atoms (C–H = 0.93–0.98 Å; Uiso = 1.2–1.5×Ueq) .

Q. How can structure-activity relationship (SAR) studies rationalize contradictory pharmacological data for benzofuran derivatives?

Methodological Answer:

- Substituent effects : Electron-withdrawing groups (e.g., –CF₃) enhance antiviral activity by increasing membrane permeability. For example, 2-(3-((7-(trifluoromethyl)benzofuran-2-yl)methyl)ureido)benzoic acid shows 100% yield and potent inhibition .

- Bioassay design : Use enzymatic assays (e.g., human dihydroorotate dehydrogenase inhibition) to quantify IC₅₀ values. Compare with control compounds lacking key substituents .

- Data normalization : Account for solubility differences using logP calculations (e.g., logP ~0.93 for methyl 2-(2-aminophenyl)acetate) .

Q. What advanced purification techniques resolve challenges in isolating this compound analogs?

Methodological Answer:

- Recrystallization : Solvent diffusion (e.g., benzene/ethyl acetate) produces high-purity single crystals for X-ray studies .

- Chromatography gradients : For polar analogs, use mixed solvents (e.g., PE/CH₂Cl₂/CH₃COOH 16:4:1) to improve separation .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) enable quantification of trace impurities .

属性

IUPAC Name |

methyl 2-(1-benzofuran-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-13-11(12)7-9-6-8-4-2-3-5-10(8)14-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNDTNJOTQMHCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575816 | |

| Record name | Methyl (1-benzofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39581-61-8, 26278-23-9 | |

| Record name | 2-Benzofuranacetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39581-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (1-benzofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。